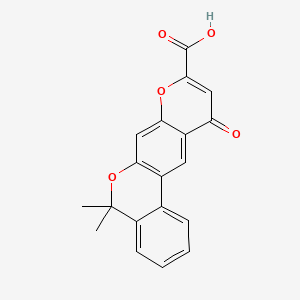
PR-D-92
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PR-D-92 is a complex organic compound with a unique structure that combines elements of isochromene and chromene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PR-D-92 typically involves multi-step organic reactions. One common method includes the use of a one-pot, three-component reaction involving a pyran-based fluorescence chemosensor using onion extract as a green catalyst . This environmentally friendly approach highlights the importance of green chemistry in modern synthetic methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step organic synthesis processes. The use of green catalysts and environmentally benign solvents is becoming increasingly important in industrial applications to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
PR-D-92 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Applications De Recherche Scientifique
PR-D-92 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of PR-D-92 involves its interaction with specific molecular targets and pathways. For example, its role as a fluorescent chemosensor involves the formation of non-covalent interactions with target molecules, leading to changes in fluorescence properties . The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavones: These compounds are also structurally related and are known for their anti-inflammatory and anticancer activities.
Coumarins: These compounds have a similar benzopyran structure and are used in the production of anticoagulant drugs.
Uniqueness
PR-D-92 is unique due to its specific combination of isochromene and chromene structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52156-73-7 |
|---|---|
Formule moléculaire |
C21H21NO6 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H14O5/c1-19(2)13-6-4-3-5-10(13)11-7-12-14(20)8-17(18(21)22)23-15(12)9-16(11)24-19/h3-9H,1-2H3,(H,21,22) |
Clé InChI |
NMNWJAVLNZOTHO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Apparence |
Solid powder |
Key on ui other cas no. |
52156-73-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,5-dimethyl-11-oxo-5H,11H-(2)-benzopyrano(4,3-g)(1)benzopyran-9-carboxylic acid ethanolamine salt PR-D 92EA PR-D-92 PR-D-92-EA PRD-92 Ea |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















